molecular formula C17H25N3O B280270 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

Cat. No. B280270
M. Wt: 287.4 g/mol
InChI Key: HTBLAIZRPCHHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as DAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAPA is a small molecule that has been shown to have a variety of biological effects, making it a promising candidate for use in a wide range of research studies. In

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is in the field of cancer treatment. Studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide can inhibit the growth of cancer cells by targeting specific signaling pathways that are important for cancer cell survival. Additionally, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of viral infections.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are important for cell survival. In cancer cells, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to inhibit the activity of a protein called STAT3, which is important for cancer cell survival. Additionally, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is important for the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to inhibit cell proliferation and induce cell death. Additionally, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to inhibit the activity of specific enzymes and signaling pathways that are important for cancer cell survival. In the brain, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine, a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide in lab experiments is its small size, which makes it easy to manipulate and study. Additionally, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been shown to have a variety of biological effects, making it a useful tool for studying a wide range of biological processes. However, there are also limitations to using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide in lab experiments. For example, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is in the development of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide and to identify any potential off-target effects. Finally, research is needed to identify new applications for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide in scientific research, as well as to develop new synthesis methods that could improve the yield and purity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide.

Synthesis Methods

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatography steps. This synthesis method has been shown to produce high yields of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide with a high degree of purity, making it suitable for use in scientific research.

properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C17H25N3O/c1-11-15(10-19-20(11)2)9-18-16(21)17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,18,21)

InChI Key

HTBLAIZRPCHHPH-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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